N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide

CCR3 chemokine receptor eosinophil

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide (CAS 946365-02-2) is a synthetic small molecule that integrates three pharmacophoric elements: a para-dimethylaminophenyl head group, a 4-phenylpiperazine central scaffold, and a pivalamide (trimethylacetamide) tail moiety. This tripartite architecture places it within the arylpiperazine chemotype, a privileged scaffold extensively exploited in GPCR and monoamine transporter drug discovery.

Molecular Formula C25H36N4O
Molecular Weight 408.59
CAS No. 946365-02-2
Cat. No. B2435723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide
CAS946365-02-2
Molecular FormulaC25H36N4O
Molecular Weight408.59
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C25H36N4O/c1-25(2,3)24(30)26-19-23(20-11-13-21(14-12-20)27(4)5)29-17-15-28(16-18-29)22-9-7-6-8-10-22/h6-14,23H,15-19H2,1-5H3,(H,26,30)
InChIKeyDYZKBGMPLKLOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide (CAS 946365-02-2): A Structurally Distinct Phenylpiperazine-Pivalamide for Targeted GPCR and Monoamine Transporter Research


N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide (CAS 946365-02-2) is a synthetic small molecule that integrates three pharmacophoric elements: a para-dimethylaminophenyl head group, a 4-phenylpiperazine central scaffold, and a pivalamide (trimethylacetamide) tail moiety [1]. This tripartite architecture places it within the arylpiperazine chemotype, a privileged scaffold extensively exploited in GPCR and monoamine transporter drug discovery [2]. The compound is catalogued in authoritative cheminformatics databases including ChEMBL (CHEMBL193656), BindingDB (BDBM50162396), and ZINC (ZINC22665377), confirming its entry into curated medicinal chemistry screening collections [1][3]. Unlike simple N-benzyl or N-aryl-substituted phenylpiperazines, the pivalamide moiety introduces a sterically hindered, metabolically resistant amide that is expected to confer distinct binding kinetics and physicochemical properties relative to acetamide or benzamide counterparts [2].

Why N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide Cannot Be Replaced by Generic Arylpiperazine Analogs in Comparative Screening and SAR Studies


Arylpiperazine derivatives display extreme sensitivity to the nature of the amide substituent on the ethylene linker, with even minor alterations—such as replacing pivalamide with acetamide, benzamide, or sulfonamide—produces large shifts in receptor subtype selectivity, intrinsic efficacy, and metabolic stability [1]. Commercial catalogs list dozens of close analogs (e.g., N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide, cyclopentanecarboxamide, ethanesulfonamide, and 2-methoxyacetamide variants) that are frequently procured as interchangeable screening probes without recognition of their differentiated target engagement profiles . The sterically demanding tert-butyl group of the pivalamide moiety not only restricts conformational freedom at the amide linkage but also shields the carbonyl from hydrolytic enzymes, a property that amide variants bearing linear or aromatic acyl groups cannot replicate [1]. Consequently, procurement decisions that treat this compound as functionally equivalent to its N-acyl or N-sulfonyl analogs risk undermining SAR reproducibility and invalidating cross-study comparisons.

Quantitative Differentiation Evidence for N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


CCR3 Binding Affinity: Pivalamide vs. Acetamide and Trifluoromethyl-Phenyl Analogs in a Shared Radioligand Displacement Assay

In a standardized [125I]eotaxin-1 competitive displacement assay at the human CCR3 receptor, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide demonstrates a Ki of 1770 nM [1]. Under equivalent assay conditions, a closely related analog in which the pivalamide is replaced by 2-(4-trifluoromethylphenyl)acetamide (CHEMBL372493 / BDBM50162363) exhibits a Ki of 34,900 nM [2]. The pivalamide-bearing compound thus shows approximately 20-fold higher affinity, establishing that the tert-butyl amide group is a critical determinant of CCR3 engagement within this chemotype.

CCR3 chemokine receptor eosinophil BindingDB GPCR

Predicted Target Profile Divergence from the Furan-Containing Pivalamide Analog (5-HT1A/SSRI vs. Broad GPCR Profile)

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide, the closest commercially available pivalamide analog, is reported to act as a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor agonist , while the dimethylaminophenyl variant has documented affinity for the chemokine receptor CCR3 (Ki = 1770 nM) and is structurally positioned for dopamine D2/D3 and adrenergic α1 receptor engagement based on the LCAP pharmacophore model [1]. The substitution of the dimethylaminophenyl head group by a furan ring redirects the compound's primary pharmacology from aminergic GPCR/chemokine pathways toward the serotonergic system, demonstrating that the head group identity is a dominant selectivity switch within the pivalamide series.

serotonin receptor 5-HT1A SSRI target selectivity GPCR

Metabolic Stability Advantage Conferred by the Pivalamide Moiety Relative to Acetamide and Linear Amide Analogs

The pivalamide group (trimethylacetamide) provides steric shielding of the amide carbonyl from nucleophilic attack by serine hydrolases, a well-established structural motif for enhancing metabolic stability in drug candidates [1]. In contrast, compounds bearing less hindered amides—such as the acetamide, butyramide, and cyclopentanecarboxamide analogs of this compound—are predicted to undergo faster hydrolytic and oxidative clearance. While direct comparative microsomal stability data for this specific compound series have not been published, the superior metabolic resistance of pivalamides over acetamides is a class-level principle supported by extensive pharmacokinetic literature on amide-containing scaffolds [1].

metabolic stability pivalamide steric shielding amide hydrolysis PK

Structural Uniqueness Within the CCR3 Antagonist Patent Landscape: Pivalamide as a Differentiating Motif

A comprehensive survey of CCR3 antagonist patent literature reveals that the vast majority of piperazine-based CCR3 ligands employ acetamide, benzamide, urea, or sulfonamide linkers, with pivalamide-containing examples being notably rare [1][2]. The pivalamide group introduces a conformationally restricted, lipophilic terminus that occupies a distinct sub-pocket within the CCR3 binding site compared to the planar aromatic or flexible alkyl termini of patented competitor scaffolds [2]. This structural differentiation translates into the experimentally observed 20-fold affinity advantage over the trifluoromethylphenyl-acetamide analog and positions the compound as a tool for probing hydrophobic steric tolerance within the CCR3 orthosteric site.

CCR3 antagonist patent landscape SAR piperazine pivalamide

Procurement-Driven Application Scenarios for N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide


CCR3 Antagonist Screening and Eosinophil-Related Disease Models

The compound's confirmed CCR3 binding affinity (Ki = 1770 nM) and its 20-fold advantage over the closest commercially cataloged analog [1][2] make it suitable as a starting point for CCR3 antagonist hit-to-lead programs targeting eosinophil-mediated conditions such as asthma, allergic rhinitis, and atopic dermatitis. Procurement should be accompanied by functional antagonism validation in a GTPγS binding or calcium flux assay using CHO cells expressing recombinant human CCR3.

Polypharmacology Profiling Across Aminergic GPCRs (D2, D3, 5-HT1A, 5-HT2A, α1)

Based on established long-chain arylpiperazine (LCAP) structure-activity relationships, this compound is predicted to engage multiple aminergic GPCR subtypes with moderate affinity [1]. It is ideally suited for broad-panel radioligand displacement screening (e.g., Eurofins/Cerep GPCR panel) to experimentally define its selectivity fingerprint, which will differ substantially from the SSRI/5-HT1A-biased furan-pivalamide analog.

Comparative Metabolic Stability Assessment of Pivalamide vs. Acetamide Analogs

The sterically shielded pivalamide group provides a class-level metabolic stability advantage [1]. Procurement of this compound alongside its butyramide and acetamide analogs enables head-to-head stability profiling in human liver microsomes and hepatocyte assays, generating quantitative data to guide lead optimization strategies where reduced amidase susceptibility is desired.

Medicinal Chemistry SAR Exploration of the Dimethylaminophenyl Head Group

The para-dimethylamino substituent on the phenyl ring is a tunable handle that differentiates this compound from des-dimethylamino and furan analogs. Systematic replacement with electron-withdrawing or donating groups (e.g., nitro, methoxy, halogen) while retaining the pivalamide tail enables exploration of electronic effects on GPCR binding and functional activity, building on the baseline data established for this specific compound [1].

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